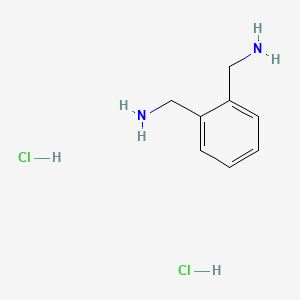
1,2-Phenylenedimethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Phenylenedimethanamine dihydrochloride is a colorless to white crystalline solid that is soluble in diethyl ether, ethyl acetate, and methanol, but insoluble in water and most organic solvents . This compound is primarily used as a reagent in the preparation of primary amines from alkyl halides . It has a molecular formula of C(_8)H(_14)Cl(_2)N(_2) and a molecular weight of 209.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1,2-phenylenediamine with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the mixture being heated to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,2-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, often leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions typically result in various substituted aromatic compounds.
科学的研究の応用
1,2-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of primary amines.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which 1,2-phenylenedimethanamine dihydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amine groups can donate electrons, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in many of its applications, particularly in organic synthesis.
類似化合物との比較
Similar Compounds
1,4-Phenylenedimethanamine dihydrochloride: Similar in structure but with different positional isomerism.
1,3-Phenylenedimethanamine dihydrochloride: Another positional isomer with distinct chemical properties.
Uniqueness
1,2-Phenylenedimethanamine dihydrochloride is unique due to its specific positioning of amine groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reactivity patterns compared to its 1,3- and 1,4- counterparts.
特性
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21294-14-4 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Xylylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
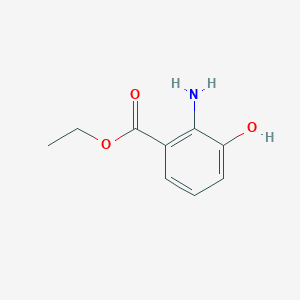
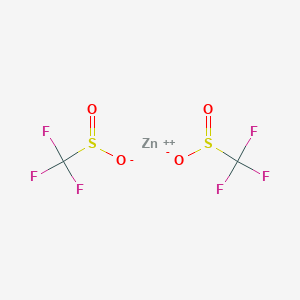
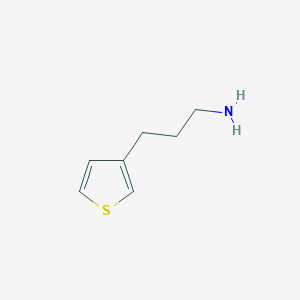
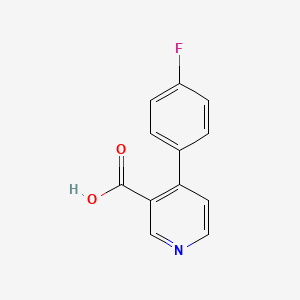
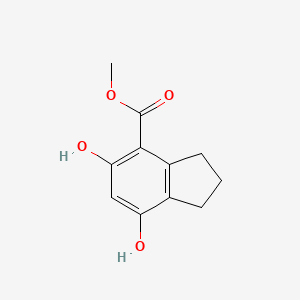
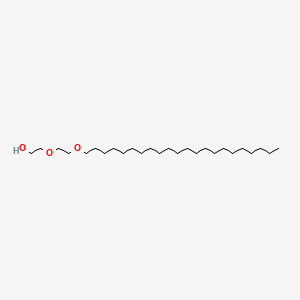
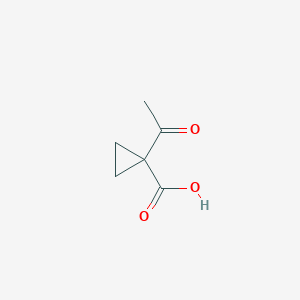
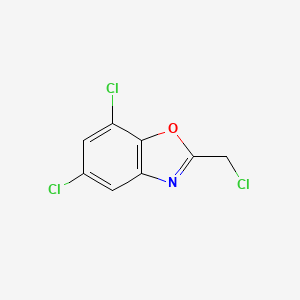
![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
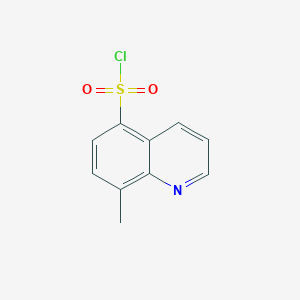
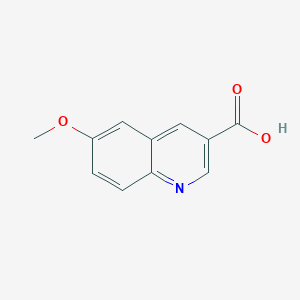
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
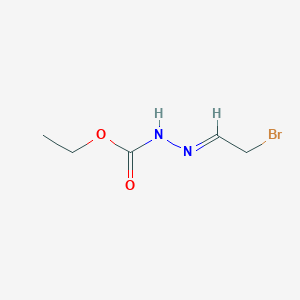
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)
